Sarcosylglycine, commonly referred to as sarcosine, is an endogenous amino acid derivative that has garnered significant attention in the field of neuropsychiatric research, particularly in the context of schizophrenia. Sarcosine acts as a glycine transporter-1 (GlyT-1) inhibitor, which leads to an increase in glycine levels around N-methyl-D-aspartate (NMDA) receptors, thereby enhancing NMDA receptor function125. This mechanism of action has been implicated in the modulation of glutamatergic neurotransmission, which is a key point in the pathogenesis of schizophrenia4. The therapeutic potential of sarcosine has been explored in various studies, with a focus on its ability to improve both positive and negative symptoms of schizophrenia when added to antipsychotic regimens123.
Sarcosine's primary mechanism of action involves the inhibition of GlyT-1, which results in increased levels of glycine, an endogenous co-agonist at the NMDA receptor's glycine site5. This increase in glycine availability potentiates the action of NMDA receptors, which are critical for synaptic plasticity and cognitive functions45. Sarcosine differs from glycine in that it causes less NMDA receptor desensitization and may enhance NMDA receptor function through multiple mechanisms5. Additionally, sarcosine has been found to act as an agonist at the inhibitory glycine receptor (GlyR), which adds another layer to its complex pharmacological profile6.
Clinical trials have demonstrated that sarcosine, when added to antipsychotics, can significantly improve the symptoms of schizophrenia, including positive, negative, cognitive, and general psychiatric symptoms12. It has been shown to be particularly effective when used in conjunction with risperidone, but not with clozapine13. The improvement in symptoms is supported by changes in neuronal and glial metabolites in the prefrontal cortex, as evidenced by proton nuclear magnetic resonance spectroscopy4.
While sarcosine has shown promise in improving clinical symptoms of schizophrenia, its effects on cognitive functions are less clear. Some studies suggest a positive impact, but the evidence is not conclusive9. The meta-analysis indicates that sarcosine may not significantly affect cognitive functions in patients with schizophrenia9.
Sarcosine has also been investigated for its potential antidepressant effects. It has been found to exert antidepressant-like effects in animal models, which are mediated through the activation of the mammalian target of rapamycin (mTOR) signaling pathway and the insertion of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor (AMPAR) in the neuronal membrane7.
In the context of neuropathic pain, sarcosine has been shown to have analgesic and anti-neuropathic efficacy. It affects neurotransmission in both the prefrontal cortex and the spinal cord, leading to a reduction in mechanical sensitivity and pain behavior in animal models8.
Sarcosine's therapeutic potential extends to NMDA receptor hypofunction models of schizophrenia. It has been shown to regulate the surface trafficking of NMDARs, enhance NMDAR-mediated electrophysiological activity, and ameliorate behavioral deficits in mouse models10.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2